molecular formula C18H16O4 B8043208 9,10-Dihydroanthracene-9,10-diyl diacetate CAS No. 6938-79-0

9,10-Dihydroanthracene-9,10-diyl diacetate

Cat. No.: B8043208
CAS No.: 6938-79-0
M. Wt: 296.3 g/mol
InChI Key: LVZGGYUSMWUMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,10-Dihydroanthracene-9,10-diyl diacetate is an organic compound derived from 9,10-dihydroanthracene, which is itself a derivative of the polycyclic aromatic hydrocarbon anthracene . This compound is characterized by the presence of two acetate groups attached to the 9 and 10 positions of the dihydroanthracene structure. It is a colorless solid that has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-dihydroanthracene-9,10-diyl diacetate typically involves the acetylation of 9,10-dihydroanthracene. One common method is the reaction of 9,10-dihydroanthracene with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain optimal reaction conditions and ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

9,10-Dihydroanthracene-9,10-diyl diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 9,10-dihydroanthracene-9,10-diyl diacetate involves its interaction with various molecular targets and pathways. The compound can act as a hydrogen donor in redox reactions, facilitating the transfer of hydrogen atoms to other molecules. This property is particularly useful in catalytic hydrogenation reactions and in the study of hydrogen transfer mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Dihydroanthracene-9,10-diyl diacetate is unique due to the presence of acetate groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions and its applications in different fields highlight its importance in scientific research and industry .

Properties

IUPAC Name

(10-acetyloxy-9,10-dihydroanthracen-9-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-11(19)21-17-13-7-3-5-9-15(13)18(22-12(2)20)16-10-6-4-8-14(16)17/h3-10,17-18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZGGYUSMWUMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2=CC=CC=C2C(C3=CC=CC=C13)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70989176
Record name 9,10-Dihydroanthracene-9,10-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6938-79-0
Record name NSC53675
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53675
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Dihydroanthracene-9,10-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70989176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.